BenchChemオンラインストアへようこそ!

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

Nucleophilic aromatic substitution Divergent synthesis Medicinal chemistry building blocks

4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one features two electronically differentiated chlorine atoms at C4 and C6, enabling chemoselective sequential nucleophilic aromatic substitution (SNAr) for controlled diversification of the furo[3,4-c]pyridin-3-one pharmacophore. This dual-electrophile scaffold cannot be replicated by mono-chloro or unsubstituted analogs, making it essential for focused library synthesis targeting proteasome inhibition and Diels-Alder cycloaddition strategies. Available in 97% purity with fast shipping.

Molecular Formula C7H3Cl2NO2
Molecular Weight 204.01 g/mol
Cat. No. B15335307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1H-furo[3,4-c]pyridin-3-one
Molecular FormulaC7H3Cl2NO2
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC1C2=CC(=NC(=C2C(=O)O1)Cl)Cl
InChIInChI=1S/C7H3Cl2NO2/c8-4-1-3-2-12-7(11)5(3)6(9)10-4/h1H,2H2
InChIKeyBHVVRNQDBBLBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one: Core Structural and Procurement Profile


4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one (CAS 1228180-99-1) is a heterocyclic building block featuring a fused furo[3,4-c]pyridin-3-one scaffold with chlorine substituents at the C4 and C6 positions of the pyridine ring . With a molecular formula of C₇H₃Cl₂NO₂ and a molecular weight of 204.01 g/mol, it is commercially available from multiple vendors at purities of 97–98% . The compound belongs to the furo[3,4-c]pyridine family, a scaffold of significant interest in medicinal chemistry for its presence in natural products such as cerpegin and its validated activity in proteasome inhibition .

Why 4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one Cannot Be Replaced by In-Class Analogs


The specific substitution pattern and oxidation state of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one create a unique profile that cannot be replicated by close structural analogs. The simultaneous presence of two chlorine atoms at C4 and C6—combined with the lactone carbonyl at C3 and the [3,4-c] ring fusion geometry—determines its reactivity, lipophilicity, and synthetic utility . Replacing this compound with the unsubstituted parent scaffold (Furo[3,4-c]pyridin-3(1H)-one, CAS 5657-52-3) eliminates both electrophilic handles and alters the logP by approximately 1.9 units; substituting with the 1,3-dihydro reduced analog (CAS 754992-21-7) removes the carbonyl group entirely, fundamentally changing both electronic character and hydrogen-bonding capacity . Even the mono-chloro C4-substituted analog (CAS 285991-71-1) halves the number of sites available for sequential nucleophilic aromatic substitution (SNAr), restricting downstream diversification options . The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence: 4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one vs. Closest Analogs


Dual C4/C6 Chlorine Substitution: Two Electrophilic Handles vs. One in Mono-Chloro Analogs

The C4 and C6 chlorine atoms on the electron-deficient pyridine ring each serve as independent sites for nucleophilic aromatic substitution (SNAr), enabling sequential and orthogonal derivatization. In contrast, 4-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 285991-71-1) and 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 676634-58-5) each possess only a single reactive chlorine, halving the number of diversification points . The parent scaffold furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3) has zero chlorine substituents and thus cannot participate in SNAr chemistry without prior functionalization .

Nucleophilic aromatic substitution Divergent synthesis Medicinal chemistry building blocks Sequential functionalization

Lipophilicity (XLogP3): 2.2 for the Target Compound vs. 0.3 for the Unsubstituted Parent Scaffold

The dichloro substitution significantly elevates lipophilicity. The target compound has a computed XLogP3 of 2.2, whereas the unsubstituted parent scaffold furo[3,4-c]pyridin-3(1H)-one has an XLogP3 of approximately 0.3 . For comparison, the 4,6-dichloro-1,3-dihydro reduced analog (CAS 754992-21-7) has a measured LogP of 1.71 , while cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione) occupies a different region of chemical space due to its additional methyl substituents and dione functionality .

Drug-likeness Membrane permeability Lipophilic efficiency Physicochemical profiling

Scaffold Topology: [3,4-c] Fusion vs. [2,3-b] or [3,2-c] Ring Fusion Isomers

The [3,4-c] ring fusion of the target compound positions the furan oxygen adjacent to the pyridine nitrogen, creating a unique electronic environment and hydrogen-bonding topology. This is distinct from the [2,3-b] fusion isomer (4,6-dichlorofuro[2,3-b]pyridine, CAS 2089320-64-7, MW 188.01, pKa ≈ 0.88) and the [3,2-c] fusion isomer (4,6-dichlorofuro[3,2-c]pyridine, CAS 59760-41-7) . The [3,4-c] topology places the lactone carbonyl at position 3 in a geometrically constrained orientation relative to the pyridine nitrogen that is fundamentally different from the other fusion patterns, affecting both molecular recognition and metal coordination potential .

Ring fusion topology Heterocyclic scaffold design Regioisomer differentiation Structure-activity relationships

Class-Level Proteasome Inhibition Validation: Furo[3,4-c]pyridin-3-one Scaffold Achieves Site-Specific c20S Inhibition

The furo[3,4-c]pyridin-3-one scaffold—of which the target compound is the 4,6-dichloro analog—has been validated as a template for achieving site-specific inhibition of the 20S constitutive proteasome (c20S) without affecting the immunoproteasome (i20S) . In a systematic study of 18 C4- and C1-derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one), compound 10 (C4-benzylamino, C1-dimethyl) achieved IC50(cPA) of 600 nM against the PA site of c20S with no detectable inhibition of the i20S PA site . By contrast, the thieno[2,3-d]pyrimidine-4-one scaffold (a core-hop analog) showed only weak, non-selective T-L site inhibition (IC50 6.7–9.9 μM) . The target compound provides the same core scaffold with two chlorine handles for derivatization.

Proteasome inhibition Immunoproteasome selectivity Site-specific inhibitors Cancer therapeutics

Commercial Availability and Pricing: Multi-Vendor Supply at 97–98% Purity with Transparent Pricing

4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one is commercially stocked by multiple global vendors including PharmaBlock (product code PBU9255), Aladdin (catalog D627571, 97% purity), and Leyan (catalog 1693958, 98% purity) . ChemicalBook lists transparent tiered pricing: $312.9/100mg, $499.9/250mg, $833.9/500mg, and $1,501.9/1g, with bulk packaging available . In contrast, the 4,6-dichloro-1,3-dihydro analog (CAS 754992-21-7) and the furo[2,3-b]pyridine isomer (CAS 2089320-64-7) are listed with fewer stocking vendors and less transparent pricing, making procurement less predictable .

Chemical procurement Building block sourcing Medicinal chemistry supply CAS 1228180-99-1

Procurement-Relevant Application Scenarios for 4,6-Dichloro-1H-furo[3,4-c]pyridin-3-one


Divergent Library Synthesis via Sequential SNAr at C4 and C6

Research groups constructing focused compound libraries around the furo[3,4-c]pyridin-3-one pharmacophore can exploit the two electronically differentiated chlorine atoms (C4 and C6) for sequential nucleophilic aromatic substitution. The C4 position—adjacent to the pyridine nitrogen—is predicted to be more activated toward SNAr than the C6 position based on resonance effects, enabling chemoselective introduction of a first substituent (e.g., amine, thiol, or alkoxide) followed by a second diversification at C6 under modified conditions. This sequential strategy, validated on related 4-chloro-6-methyl-1H-furo[3,4-c]pyridine substrates by Arustamova et al. , enables generation of diverse C4,C6-disubstituted analogs from a single starting material—a capability not available with mono-chloro or unsubstituted scaffold alternatives.

Proteasome Inhibitor Lead Optimization Using the Dichloro Scaffold as a Key Intermediate

The furo[3,4-c]pyridin-3-one scaffold has demonstrated site-specific inhibition of the 20S constitutive proteasome PA site (IC50 down to 600 nM for optimized C4-benzylamino derivatives) with sparing of the immunoproteasome . The target compound serves as an ideal entry point for SAR exploration at both the C4 and C6 positions: the chlorine at C4 can be displaced with amine nucleophiles to generate the C4-amino pharmacophore essential for PA site binding, while C6 can be independently functionalized to modulate selectivity, solubility, or metabolic stability. The unsubstituted parent scaffold (CAS 5657-52-3) lacks both electrophilic handles and would require de novo functionalization; the [2,3-b] fusion isomer (CAS 2089320-64-7) lacks the lactone carbonyl critical for proteasome catalytic site interaction.

Fragment-Based Drug Discovery (FBDD) with a Balanced Lipophilicity Fragment

With a molecular weight of 204.01 Da, XLogP3 of 2.2, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and a topological polar surface area of 39.2 Ų, 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one falls within acceptable fragment (Rule of Three) space . Its lipophilicity (XLogP3 = 2.2) is significantly higher than the unsubstituted parent (XLogP3 ≈ 0.3), positioning it more favorably for detecting lipophilic protein binding sites while remaining within developable logP ranges. The two chlorine atoms provide useful anomalous scattering for X-ray crystallographic fragment screening, facilitating experimental binding mode determination. Replacement with the more polar parent scaffold (XLogP3 ≈ 0.3) risks missing hydrophobic pocket interactions, while the 1,3-dihydro analog (CAS 754992-21-7) eliminates the carbonyl H-bond acceptor and reduces TPSA.

Synthetic Intermediate for Hamaguchi-Ibata-Type Cycloaddition Chemistry

The furo[3,4-c]pyridine core with electron-withdrawing chlorine substituents has precedent as a stable o-quinoid 10-π-electron system capable of participating in Diels-Alder cycloadditions. Sarkar et al. demonstrated that methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate—a derivative of the target scaffold—undergoes facile Diels-Alder cycloaddition with a variety of dienophiles to yield polysubstituted isoquinoline derivatives with high regioselectivity (ΔHf = -77.7 kcal/mol for the azaisobenzofuran intermediate) . The target compound, bearing the same 4,6-dichloro-furo[3,4-c]pyridine core, can serve as a precursor for generating structurally complex polycyclic frameworks through similar cycloaddition strategies, providing access to chemical space not reachable from the [2,3-b] or [3,2-c] fusion isomers.

Quote Request

Request a Quote for 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.